N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)isonicotinamide
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Overview
Description
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)isonicotinamide is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes . This reaction can be carried out under mild basic conditions (e.g., NaHCO3) at ambient temperature . Another method involves the oxidation (dehydrogenation) of isoxazolines, which are formed via the 1,3-dipolar cycloaddition of nitrile oxides to alkenes .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve metal-catalyzed reactions, such as Cu(I) or Ru(II)-catalyzed (3 + 2) cycloaddition reactions . due to the drawbacks associated with metal-catalyzed reactions (e.g., high costs, toxicity, and waste generation), there is a growing interest in developing metal-free synthetic routes .
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)isonicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of isoxazole derivatives include hydroximinoyl halides, dipolarophiles, and various oxidizing and reducing agents . Reaction conditions can vary widely depending on the desired transformation, but mild basic conditions and ambient temperatures are often employed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoxazole derivatives .
Scientific Research Applications
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)isonicotinamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors, leading to their diverse biological activities . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparison with Similar Compounds
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)isonicotinamide can be compared with other similar isoxazole derivatives, such as:
5-(4-chlorophenyl)isoxazol-3-amine: Another isoxazole derivative with similar biological activities.
2-(5-methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Isoxazole derivatives with antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isonicotinamide moiety, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-13-3-1-11(2-4-13)15-9-14(20-22-15)10-19-16(21)12-5-7-18-8-6-12/h1-9H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNDNSPEWABGEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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